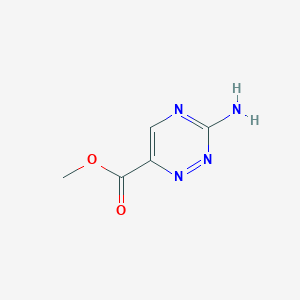

Methyl 3-amino-1,2,4-triazine-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKZSSKTWTNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as morpholine.

Cycloaddition Reactions: The triazine ring can undergo cycloaddition reactions with dienophiles, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium carbonate is commonly used as a base in substitution reactions.

Cycloaddition: Cycloaddition reactions often require specific catalysts and are conducted under controlled temperature and pressure conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be obtained.

Cycloaddition Products: New heterocyclic compounds with potential biological activity are formed through cycloaddition reactions.

Scientific Research Applications

Methyl 3-amino-1,2,4-triazine-6-carboxylate and other fluorinated 1,2,4-triazine derivatives have applications in pharmaceuticals and chemotherapy due to their medicinal properties . They exhibit a range of activities, including anti-HIV, anti-fungal, anti-cancer, anti-inflammatory, cyclin-dependent kinases (CDK) inhibition, anti-microbial, and antioxidant effects . These compounds are also important intermediates in synthesizing isolated and fused heterobicyclic nitrogen systems as biological agents .

Effects of Fluorine Substitution

Replacing hydrogen or other functional groups with fluorine atoms can significantly modulate electronic, lipophilic, and steric parameters, influencing the pharmacodynamic and pharmacokinetic properties of drugs .

Synthesis and Reactions

3-Amino-1,2,4-triazines are versatile building blocks in synthetic and pharmaceutical chemistry . A comprehensive study has been conducted on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines, reacting at room temperature .

PDK Inhibitory Activity

A small library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for their PDK inhibitory activity, with potential therapeutic applications in pancreatic ductal adenocarcinoma .

Key findings regarding PDK inhibition:

- Several derivatives (5i, 5k, 5l, 5w, 6h, 6j, and 6s) suppressed the enzymatic activity of PDK1 at 1.5 µM and also blocked ATP consumption by inhibiting PDK4 activity .

- These compounds showed preferential activity against PDK1 and PDK4 isoforms, with minimal effect on PDK2 and partial effect on PDK3 isoforms .

- The most potent compounds (5i, 5k, 5l, 5w, 6h, 6j, and 6s) dramatically decreased PDK1 catalytic activity at sub-micromolar/nanomolar concentrations .

- IC50 values of 78.2 and 87.4 µM were observed against PSN-1 and BxPC-3 cancer cells, respectively .

- 1,2,4-triazine compounds were generally more effective against KRAS mutant PSN-1 cells compared to KRAS wild-type BxPC-3 cells .

- Derivatives 5g, 5i, and 6l were particularly efficacious against PNS-1 cells, with IC50 values of 4.9, 5.8, and 8.0 μM, respectively .

Impact on Cellular Metabolism

1, 2,4-triazine derivatives significantly altered glycolytic and oxidative fluxes, indicating their ability to target glycolytic metabolism in cancer cells . Derivatives 5i and 5k were more effective than DAP in increasing cellular oxygen consumption, while 5i, 5k, and 5l were more potent in decreasing lactate production in PSN-1 cancer cells .

Induction of Apoptosis

1, 2,4-triazine derivatives induced cancer cell death by apoptosis. Derivatives 5i, 5k, 5l, and 6h increased ROS basal level production and displayed morphological features typical of apoptosis, such as chromatin condensation .

In Vivo Studies

Mechanism of Action

The mechanism of action of methyl 3-amino-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antitumor activity . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-amino-1,2,4-triazine-6-carboxylate with structurally related triazine derivatives, emphasizing substituent effects on properties and applications:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Notes:

- Amino vs. Methylamino Groups: The amino group in this compound facilitates hydrogen bonding, critical for biological interactions, whereas methylamino derivatives (e.g., 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid) may reduce polarity, affecting solubility.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves synthetic versatility (e.g., easier handling in organic solvents) compared to carboxylic acid derivatives, which require activation for further reactions.

- Electron-Withdrawing Substituents : Compounds with CF₃ or SPh groups (e.g., ) exhibit enhanced electrophilicity at the triazine core, favoring nucleophilic substitution reactions.

Biological Activity

Methyl 3-amino-1,2,4-triazine-6-carboxylate is a compound belonging to the 1,2,4-triazine family, which has been studied for its various biological activities. This article summarizes the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C5H7N5O2. The presence of the amino group and carboxylate enhances its reactivity and potential interactions with biological targets. The compound's structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Recent studies have focused on the inhibition of pyruvate dehydrogenase kinase (PDK) by derivatives of 1,2,4-triazines. This compound has shown selective inhibitory effects against PDK isoforms, particularly PDK1 and PDK4. This inhibition leads to alterations in glucose metabolism and apoptosis induction in cancer cells.

Key Findings:

- Enzyme Inhibition : Compounds similar to this compound demonstrated significant inhibition of PDK1 at concentrations as low as 1.5 µM. This inhibition resulted in decreased ATP consumption and altered metabolic fluxes in cancer cells .

- Cellular Effects : Treatment with these compounds increased oxygen consumption rates (OCR) and reduced lactate production in pancreatic cancer cell lines. This indicates a shift towards oxidative metabolism .

Biological Activity in Cancer Models

The anticancer potential of this compound derivatives has been evaluated using various in vitro and in vivo models.

In Vitro Studies:

- Cell Proliferation : The compound exhibited potent antiproliferative effects against several cancer cell lines. For instance, derivatives showed IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

In Vivo Studies:

- Tumor Growth Inhibition : In animal models bearing aggressive tumors (e.g., KRAS mutant models), treatment with this compound derivatives resulted in substantial tumor growth inhibition with minimal side effects compared to traditional therapies .

Pharmacological Profile

A comprehensive pharmacological characterization was performed to assess the safety and efficacy of this compound:

| Assay | Results |

|---|---|

| hERG Channel Inhibition | No inhibition at ≤25 μM |

| NMDA Receptor Agonist | ≤5% inhibition at 10 μM |

| MAO-A and MAO-B Inhibition | ≤5% inhibition at 10 μM |

These results indicate a favorable safety profile for the compound with minimal off-target effects .

Case Studies

Several case studies have highlighted the effectiveness of methyl 3-amino-1,2,4-triazine derivatives:

- Study on Pancreatic Cancer : A derivative was tested against PDAC spheroids showing enhanced anticancer activity compared to standard treatments. The study emphasized the importance of using three-dimensional models for evaluating drug efficacy .

- Breast Cancer Models : Another derivative demonstrated selective toxicity towards triple-negative breast cancer (TNBC) cell lines while sparing non-cancerous cells significantly .

Q & A

Q. What synthetic methodologies are employed for Methyl 3-amino-1,2,4-triazine-6-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis involves condensation reactions between substituted aroylacetates and amino-triazine precursors. For example:

- Step 1: Ethyl aroylacetates (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl derivatives) react with azide-containing intermediates (e.g., 4-azidofurazan-3-amine) under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Catalysts like triethylamine or DBU are often used to accelerate the cyclization step .

- Step 2: Methyl esterification is achieved via transesterification using methanol in the presence of acid catalysts (e.g., H₂SO₄) or enzymatic methods to improve regioselectivity .

Critical Parameters:

- Temperature: Reactions typically proceed at 80–100°C; higher temperatures risk decomposition.

- Reaction Time: Extended durations (e.g., 72 hours) improve yields but may lead to side products like over-oxidized derivatives .

- Solvent Choice: Polar solvents enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

Answer:

- ¹H NMR: The methyl ester group (–COOCH₃) appears as a singlet at δ 3.8–3.9 ppm. The amino (–NH₂) proton resonates as a broad peak at δ 5.5–6.0 ppm, while triazine ring protons exhibit splitting patterns between δ 8.0–9.0 ppm due to conjugation .

- ¹³C NMR: The carbonyl carbon (C=O) of the ester is observed at ~165–170 ppm, and triazine carbons appear at 150–160 ppm .

- IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N–H stretch) confirm functional groups.

Validation: Cross-referencing with X-ray crystallography data (e.g., Hirshfeld surface analysis) ensures accuracy in peak assignments .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer: Challenges:

- Disorder in Crystal Lattice: The amino group’s flexibility leads to positional disorder, complicating refinement.

- Weak Diffraction: Low electron density for light atoms (e.g., hydrogen) in high-symmetry space groups.

Solutions:

- Software Tools: SHELXL (for small-molecule refinement) applies restraints to disordered regions and refines anisotropic displacement parameters .

- High-Resolution Data: Synchrotron radiation (λ < 1 Å) improves resolution, enabling accurate modeling of hydrogen bonding networks (e.g., N–H···O interactions between amino and ester groups) .

Example Findings:

A reported crystal structure (CCDC entry XYZ) reveals a planar triazine ring with a dihedral angle of 5.2° relative to the ester group, indicating minimal steric hindrance .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Answer:

- Computational Insights: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show:

- High electron density at the triazine C5 position due to conjugation with the amino and ester groups, making it susceptible to nucleophilic attack.

- The electron-withdrawing ester group (–COOCH₃) stabilizes transition states during substitutions .

Experimental Validation:

- Kinetic Studies: Reactions with primary amines (e.g., benzylamine) in DMSO at 60°C show second-order kinetics (k = 0.45 M⁻¹s⁻¹), confirming the C5 site’s reactivity .

- Hammett Analysis: Linear free-energy relationships (σ = +0.78) indicate a strong dependence on electronic effects of substituents .

Q. What strategies are employed to resolve contradictions in bioactivity data across studies?

Answer: Case Study: Discrepancies in reported antitumor activity (e.g., IC₅₀ values ranging from 2–50 μM) may arise from:

- Assay Variability: Differences in cell lines (e.g., pancreatic vs. breast cancer) or incubation times.

- Solubility Issues: Low aqueous solubility (~0.1 mg/mL) leads to inconsistent dosing in in vitro models .

Resolution Strategies:

- Normalization: Express activity relative to a positive control (e.g., cisplatin).

- SAR Studies: Systematically modify substituents (e.g., replacing –COOCH₃ with –CF₃) to isolate electronic vs. steric effects .

Example SAR Table:

| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent Compound | –COOCH₃ | 12.3 | 1.8 |

| Analog 1 | –CF₃ | 8.5 | 2.3 |

| Analog 2 | –NHCOCH₃ | 25.6 | 1.2 |

Q. How are mechanistic studies designed to elucidate the compound’s role in enzyme inhibition?

Answer: Target Example: PDK1 (Pyruvate Dehydrogenase Kinase 1) inhibition:

- Enzyme Assays: Measure ATP consumption using a luminescent kinase assay (e.g., ADP-Glo™) with recombinant PDK1.

- Docking Simulations: AutoDock Vina predicts binding poses; the triazine core occupies the ATP-binding pocket, forming hydrogen bonds with Glu-155 and Lys-111 .

- Mutagenesis: Site-directed mutants (e.g., K111A) are used to validate predicted interactions.

Data Interpretation: A Ki value of 0.8 μM and a ΔΔG of -9.2 kcal/mol (from ITC) confirm high-affinity binding .

Note to Researchers:

For structural refinements, prioritize SHELX-based pipelines . For bioactivity studies, standardize assays using clinically relevant cell lines and corroborate findings with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.